Methyl palmitoleate
Overview
Description
Methyl palmitoleate, also known as methyl cis-palmitoleate, is a monounsaturated fatty acid ester derived from the esterification of palmitoleic acid with methanol. Palmitoleic acid itself is a monounsaturated fatty acid that is abundant in serum and tissues, particularly in adipose tissue and the liver. It is produced endogenously by the enzyme stearoyl-CoA desaturase 1, which results in the cis isoform of palmitoleate. While the trans isoform of palmitoleate can also be synthesized in humans, it is predominantly introduced through dietary sources such as ruminant fat and dairy products .
Synthesis Analysis
The synthesis of methyl palmitate, which is closely related to methyl palmitoleate, has been explored using a semi-batch reactive distillation process. This method addresses the challenge of maintaining the reactants, palmitic acid and methanol, in the reactive zone. In a conventional batch reactive distillation column, methanol, being the lightest component, would travel up the column and be removed, limiting the conversion of palmitic acid. The proposed semi-batch reactive distillation column introduces additional methanol at the bottom of the column in a continuous mode, allowing the reaction to proceed more effectively. The production of water as a byproduct, which is the second lightest component, is also considered, as it travels up the column and is removed, thus not significantly affecting the backward reaction due to the wide boiling point difference between the products .
Molecular Structure Analysis
Methyl palmitoleate is an ester of palmitoleic acid, which means it has a molecular structure consisting of a fatty acid chain with a cis double bond, characteristic of monounsaturated fats, and an ester functional group resulting from the reaction with methanol. The presence of the double bond in the cis configuration is crucial for the biological activity of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of methyl palmitate, which can be extrapolated to methyl palmitoleate, involve the esterification of a fatty acid (palmitic or palmitoleic acid) with methanol. This reaction is facilitated in the semi-batch reactive distillation process, where the continuous feed of methanol ensures that the reactants are present in the reactive zone for the reaction to occur efficiently. The removal of water as a byproduct helps drive the reaction forward .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl palmitoleate would be similar to those of other fatty acid methyl esters, with characteristics such as being a liquid at room temperature and having a specific boiling point. The monounsaturated nature of palmitoleic acid contributes to the fluidity and melting point of the ester. The chemical properties include its reactivity in esterification and potential for oxidation due to the presence of the double bond .
Scientific Research Applications
Cytoprotective and Mitogenic Properties : Methyl palmitoleate demonstrates cytoprotective (protecting cells from harmful agents) and mitogenic (stimulating cell division) activities. It protects pancreatic β-cells from cytotoxic effects and promotes cell viability and mitogenesis. This suggests potential applications in diabetes research and therapies (Diakogiannaki et al., 2007).
Metabolic Effects : Studies indicate that palmitoleate, including its methylated derivative, can have significant metabolic effects, including improving insulin sensitivity and potentially ameliorating insulin resistance and diabetes. This is crucial for understanding metabolic disorders and developing new treatments (Stefan et al., 2009).
Impact on Atherosclerosis and Cardiovascular Health : Research suggests that palmitoleate could reduce the progression of atherosclerosis and improve lipid metabolism, which has implications for cardiovascular health and disease prevention (Yang et al., 2019).
Liver Health and Disease : Palmitoleate has been studied for its effects on liver metabolic and inflammatory responses. It induces hepatic steatosis while suppressing liver inflammatory responses, offering insights into non-alcoholic fatty liver disease (NAFLD) and potential treatments (Guo et al., 2012).
Biosynthesis and Metabolic Engineering : Palmitoleate is explored for its potential in biosynthesis and metabolic engineering for sustainable industry applications and health benefits. Its role in increasing cell membrane fluidity and reducing inflammation is also highlighted (Wu et al., 2012).
Reproductive Health : Research into the effects of palmitoleate on semen quality in rams suggests its potential in improving reproductive health and livestock breeding practices (Eslami et al., 2017).
Role in Cell Proliferation : Palmitoleate is identified as a mitogen, possibly through its conversion to palmitoleoyl-phosphatidylinositol, influencing cell proliferation. This provides insights into cellular mechanisms and potential therapeutic applications (Koeberle et al., 2012).
Inflammatory Response Modulation : Methyl palmitate shows potential in reducing inflammatory responses, such as in acute lung injury models, indicating its therapeutic potential in inflammatory diseases (Kalemci et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (Z)-hexadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFGRAGOVZCUFB-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897351 | |
Record name | Methyl palmitoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl palmitoleate | |
CAS RN |
1120-25-8 | |
Record name | Methyl palmitoleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl palmitoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl palmitoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (Z)-hexadec-9-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PALMITOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35695QDB9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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